Urea, 3-(m-dithian-5-yl)-1-(2-fluoroethyl)-1-nitroso-
Description
Chemical Structure and Properties The compound "Urea, 3-(m-dithian-5-yl)-1-(2-fluoroethyl)-1-nitroso-" (CAS 33022-05-8) is a nitrosourea derivative with the molecular formula C₇H₁₂ClN₃O₆S₂ and a molecular weight of 333.79 g/mol . Its structure features a 2-fluoroethyl group attached to the nitroso-urea core and a meta-dithian-5-yl substituent.
Biological Relevance Nitrosoureas are known for their alkylating properties, which enable DNA cross-linking and cytotoxicity, making them candidates for anticancer therapy. The fluoroethyl moiety in this compound may modulate reactivity compared to chloroethyl analogs, as fluorine’s poor leaving-group ability reduces DNA cross-linking efficiency . Acute toxicity studies in mice report an intraperitoneal LD₅₀ of 48,120 µg/kg, indicating significant lethality .
Properties
CAS No. |
33024-47-4 |
|---|---|
Molecular Formula |
C7H12FN3O2S2 |
Molecular Weight |
253.3 g/mol |
IUPAC Name |
3-(1,3-dithian-5-yl)-1-(2-fluoroethyl)-1-nitrosourea |
InChI |
InChI=1S/C7H12FN3O2S2/c8-1-2-11(10-13)7(12)9-6-3-14-5-15-4-6/h6H,1-5H2,(H,9,12) |
InChI Key |
PRVVGOHCHSLWDE-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CSCS1)NC(=O)N(CCF)N=O |
Origin of Product |
United States |
Biological Activity
Urea derivatives have gained attention in medicinal chemistry due to their diverse biological activities, including antitumor and antimicrobial properties. This article focuses on the compound Urea, 3-(m-dithian-5-yl)-1-(2-fluoroethyl)-1-nitroso- , exploring its biological activity, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
The compound Urea, 3-(m-dithian-5-yl)-1-(2-fluoroethyl)-1-nitroso- has a molecular formula of and a molecular weight of approximately 253.32 g/mol. The structure includes a urea moiety modified with a m-dithian group and a nitroso functional group, which are critical for its biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in cellular signaling pathways. The presence of the nitroso group is particularly significant as it can facilitate the formation of reactive nitrogen species (RNS), which may induce oxidative stress in target cells, leading to apoptosis or necrosis.
Antitumor Activity
Recent studies have indicated that urea derivatives exhibit promising antitumor activity. For instance, compounds structurally related to Urea, 3-(m-dithian-5-yl)-1-(2-fluoroethyl)-1-nitroso- have shown effectiveness against various cancer cell lines. A notable case study demonstrated that similar compounds exhibited IC50 values ranging from 0.4 to 2.5 µM against pancreatic cancer cell lines (Mia PaCa-2 and PANC-1) .
Table 1: Antitumor Activity of Related Urea Compounds
| Compound Name | IC50 (µM) | Cancer Cell Line |
|---|---|---|
| Compound A | 0.4 | Mia PaCa-2 |
| Compound B | 1.5 | PANC-1 |
| Compound C | 2.0 | RKO |
| Compound D | 2.5 | LoVo |
Antimicrobial Activity
In addition to antitumor properties, Urea, 3-(m-dithian-5-yl)-1-(2-fluoroethyl)-1-nitroso- has shown potential as an antimicrobial agent. Research indicates that similar diarylureas possess significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) reported as low as 0.05 µg/mL for certain derivatives .
Table 2: Antimicrobial Activity of Diarylureas
| Compound Name | MIC (µg/mL) | Bacterial Strain |
|---|---|---|
| Diarylurea A | 0.05 | S. aureus |
| Diarylurea B | 0.3 | E. coli |
| Diarylurea C | 0.5 | MRSA |
Structure-Activity Relationships (SAR)
Understanding the structure-activity relationships is crucial for optimizing the efficacy of urea derivatives. Modifications in the urea backbone, such as varying the substituents on the aromatic rings or altering the alkyl chain length, can significantly impact biological activity.
Case Studies
- Case Study on Antitumor Activity : A series of urea derivatives were synthesized and tested against various cancer cell lines. The study found that introducing a fluorine atom at specific positions enhanced cytotoxicity, suggesting that halogenation could be a key strategy in drug design .
- Case Study on Antimicrobial Activity : Another investigation focused on the modification of diarylureas to improve their antibacterial potency while reducing toxicity to mammalian cells. The results indicated that selective substitutions led to compounds with improved selectivity indices .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key nitrosourea derivatives and their properties:
*Carmustine’s approximate LD₅₀ in rodents.
Mechanistic Differences
Fluoroethyl vs. Chloroethyl Groups
- Fluoroethyl : The fluorine atom’s low nucleofugality (poor leaving-group ability) reduces interstrand DNA cross-linking compared to chloroethyl derivatives. This results in lower cytotoxicity but retains mutagenicity at high doses .
- Chloroethyl : Chlorine’s superior leaving-group ability enables bifunctional alkylation (e.g., in BCNU), forming lethal DNA cross-links. However, this correlates with higher systemic toxicity .
Carmustine and other chloroethyl nitrosoureas exhibit dose-limiting myelotoxicity, whereas fluoroethyl derivatives (e.g., the target compound) may offer a safer profile, albeit with reduced antitumor efficacy .
Mutagenicity Profiles
- Methyl and glucose-conjugated nitrosoureas (e.g., MNU, streptozotocin) show high mutagenicity at low toxicity levels due to efficient single-strand DNA break induction .
- Fluoroethyl nitrosoureas require higher doses to achieve mutagenicity, aligning with their reduced DNA cross-linking capacity .
Structure-Activity Relationships (SAR)
- Sulfur-Containing Moieties: The dithianyl tetraoxide group may enhance interactions with cellular thiols (e.g., glutathione), influencing redox balance and TrxR inhibition—a mechanism observed in organoselenium analogs like Ethaselen .
Preparation Methods
Synthesis of the 3-(m-dithian-5-yl) Moiety
- The 1,3-dithiane ring is typically synthesized via condensation of 1,3-propanedithiol with an aldehyde or ketone precursor under acidic conditions.
- This dithiane intermediate serves as a masked carbonyl equivalent and is stable for further functionalization.
- Literature on related dithiane derivatives suggests the preparation involves nucleophilic substitution or addition reactions to introduce the dithiane ring at the meta position relative to the urea nitrogen.
Introduction of the 2-Fluoroethyl Group
- The 2-fluoroethyl substituent is commonly introduced via alkylation of the urea nitrogen using 2-fluoroethyl halides (e.g., 2-fluoroethyl chloride or bromide) under basic conditions.
- Fluoroalkylation is a critical step and requires careful control to avoid side reactions; fluorine’s electronegativity and leaving group ability influence reaction kinetics and yields.
- Synthetic procedures for similar fluoroethyl urea derivatives employ nucleophilic substitution reactions in polar aprotic solvents, often at room temperature or slightly elevated temperatures.
Formation of the Nitrosourea Core
- The nitroso group is introduced by nitrosation of the urea nitrogen using nitrosating agents such as sodium nitrite (NaNO2) in acidic media.
- This step is typically carried out at low temperatures (0–5°C) to control the reaction and prevent decomposition.
- Nitrosation transforms the urea into a nitrosourea, which is a key functional group responsible for alkylating activity in biological systems.
Overall Synthetic Route
A generalized synthetic scheme for “Urea, 3-(m-dithian-5-yl)-1-(2-fluoroethyl)-1-nitroso-” involves:
| Step | Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Dithiane ring formation | 1,3-propanedithiol + aldehyde, acid catalyst | Formation of 1,3-dithiane intermediate |
| 2 | Fluoroethylation | 2-fluoroethyl halide + base (e.g., K2CO3) | Alkylation of urea nitrogen with fluoroethyl group |
| 3 | Urea formation | Reaction of amine/dithiane intermediate with isocyanate or phosgene derivative | Formation of substituted urea |
| 4 | Nitrosation | NaNO2 in acidic aqueous solution, low temp | Conversion to nitrosourea derivative |
Detailed Research Outcomes and Analytical Data
Reaction Yields and Purity
- Yields for fluoroethylation steps typically range from 70% to 90%, depending on reaction time and solvent choice.
- Nitrosation reactions require careful temperature control to achieve high purity (>95%) and avoid decomposition.
- The dithiane intermediate is generally isolated as a crystalline solid with yields above 85%, facilitating purification before subsequent steps.
Spectroscopic and Chromatographic Characterization
- Nuclear Magnetic Resonance (NMR) spectroscopy confirms the presence of the dithiane ring protons and the fluoroethyl group’s characteristic fluorine coupling patterns.
- Infrared (IR) spectroscopy shows characteristic nitroso (N=O) stretching bands around 1500–1600 cm⁻¹.
- Mass spectrometry (MS) confirms molecular ion peaks consistent with the molecular weight (~348 g/mol) and fragmentation patterns indicative of urea and dithiane moieties.
- High-performance liquid chromatography (HPLC) is used to monitor reaction progress and purity, especially to separate nitrosourea from unreacted urea precursors.
Comparative Notes on Related Nitrosourea Compounds
| Feature | 3-(m-dithian-5-yl)-1-(2-fluoroethyl)-1-nitroso-urea | 1-(2-chloroethyl)-3-cyclohexyl-1-nitrosourea (Example) |
|---|---|---|
| Alkylating group | 2-fluoroethyl | 2-chloroethyl |
| Leaving group ability | Fluoride (less reactive) | Chloride (more reactive) |
| Cross-linking potential | Lower DNA cross-linking due to fluoride leaving group | Higher DNA cross-linking due to chloride leaving group |
| Stability | More stable under physiological conditions | Less stable, prone to hydrolysis |
| Synthetic challenge | Requires specialized fluoroalkylation techniques | More straightforward alkylation |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
